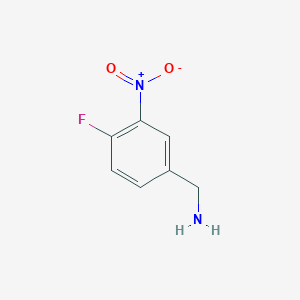

(4-Fluoro-3-nitrophenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXEVNNBBBYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594064 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-73-8 | |

| Record name | 4-Fluoro-3-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Nitrophenyl Methanamine

Direct Synthesis of (4-Fluoro-3-nitrophenyl)methanamine

The direct synthesis of this compound can be achieved through several strategic routes, primarily involving the functionalization of pre-synthesized fluoronitrobenzene cores. These methods include amination reactions of benzyl-substituted precursors and the reduction of derivatives containing nitrogen or carbonyl functionalities at the benzylic position.

Amination Reactions of Fluoronitrobenzene Precursors

A primary route for synthesizing this compound involves the amination of a suitable precursor, such as 4-fluoro-3-nitrobenzyl bromide. In this nucleophilic substitution reaction, the bromine atom, being a good leaving group, is displaced by an amino group. The reaction is typically carried out using ammonia (B1221849) or a protected form of ammonia, followed by deprotection if necessary. The electron-withdrawing nature of the nitro group and the fluorine atom on the aromatic ring can influence the reactivity of the benzylic position.

The precursor, 4-fluoro-3-nitrobenzyl bromide, is a known compound that serves as a key intermediate for this synthetic approach. nih.govuni.lu The direct amination provides a straightforward method to introduce the required methanamine moiety onto the (4-fluoro-3-nitrophenyl) scaffold.

Reductive Processes of Nitrobenzyl Derivatives for the Chemical Compound

Alternative synthetic strategies rely on the reduction of nitrobenzyl derivatives where the benzylic carbon is at a higher oxidation state. Two common precursors for these reductive processes are 4-fluoro-3-nitrobenzonitrile (B23716) and 4-fluoro-3-nitrobenzaldehyde (B1361154).

The reduction of 4-fluoro-3-nitrobenzonitrile to this compound can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This process converts the nitrile group directly into a primary amine.

Another versatile method is the reductive amination of 4-fluoro-3-nitrobenzaldehyde. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process first involves the reaction of the aldehyde with ammonia to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which are selective for the imine functional group in the presence of the aldehyde. masterorganicchemistry.com This method is highly adaptable and widely used for the synthesis of a variety of amines. organic-chemistry.org

| Precursor | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzyl bromide | Amination | Ammonia (NH₃) | This compound |

| 4-Fluoro-3-nitrobenzonitrile | Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (H₂/catalyst) | This compound |

| 4-Fluoro-3-nitrobenzaldehyde | Reductive Amination | 1. Ammonia (NH₃) 2. Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | This compound |

Synthesis of Key Precursors and Analogues Relevant to the Chemical Compound

The availability of key precursors is fundamental to the successful synthesis of this compound. The core of these precursors is the 4-fluoro-3-nitrophenyl group, which is typically assembled via electrophilic aromatic substitution, specifically through the nitration of a fluorinated aromatic substrate.

Nitration of Fluorinated Aromatic Substrates

The introduction of a nitro group onto a fluorinated benzene (B151609) ring is a critical step in constructing the necessary precursors. The choice of the starting material is dictated by the other functional groups required in the final precursor molecule. For instance, the synthesis of 4-fluoro-3-nitrobenzonitrile begins with 4-fluorobenzonitrile (B33359). chemicalbook.com Similarly, 4-fluoro-3-nitrobenzaldehyde is prepared from 4-fluorobenzaldehyde.

| Starting Material | Nitrating Agent | Key Product |

|---|---|---|

| 4-Fluorobenzonitrile | Potassium nitrate (B79036) / Sulfuric acid | 4-Fluoro-3-nitrobenzonitrile chemicalbook.com |

| 4-Fluorotoluene | Nitric acid / Sulfuric acid | 4-Fluoro-3-nitrotoluene |

| 4-Fluorobenzaldehyde | Nitric acid / Sulfuric acid | 4-Fluoro-3-nitrobenzaldehyde |

The regioselectivity of the nitration of substituted fluorobenzenes is governed by the directing effects of the substituents on the aromatic ring. Halogens, including fluorine, are deactivating yet ortho-, para-directing groups due to the interplay between their strong negative inductive effect (-I) and positive mesomeric effect (+M). stackexchange.com The +M effect, which donates electron density to the ring, directs incoming electrophiles to the ortho and para positions. stackexchange.com However, the strong electronegativity of fluorine deactivates the ortho position more significantly than the para position. stackexchange.com

In substrates like 4-fluorobenzonitrile or 4-fluorobenzaldehyde, the fluorine atom at position 1 directs the incoming nitro group to its ortho-position (position 2 or 6) and para-position (position 4, which is already substituted). The second substituent (cyano or aldehyde group) at position 4 is a meta-director. Therefore, both the ortho-directing fluorine and the meta-directing group at position 4 guide the electrophilic nitronium ion (NO₂⁺) to position 3. This alignment of directing effects results in high regioselectivity for the desired 3-nitro product.

The mechanism of electrophilic aromatic nitration involves the formation of a sigma-complex (Wheland intermediate), and the stability of this intermediate determines the reaction pathway. nih.gov Computational studies have been employed to understand and predict the positional selectivity in nitration reactions. nih.gov

The optimization of nitration conditions is crucial for maximizing the yield and purity of the desired fluoronitrobenzene derivatives while minimizing the formation of unwanted isomers or byproducts. Key parameters that can be adjusted include the choice of nitrating agent, reaction temperature, and the use of catalysts.

A common nitrating system is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion. ontosight.ai For the nitration of 4-fluorobenzonitrile, a mixture of potassium nitrate and sulfuric acid at 0°C has been effectively used. chemicalbook.com The reaction temperature is a critical factor; lower temperatures often enhance selectivity. google.com

Researchers have explored various nitrating systems to improve yields and selectivity. For example, dinitrogen pentoxide (N₂O₅) has been used as a green nitrating agent, sometimes in conjunction with a solid acid catalyst like MoO₃–SiO₂. researchgate.net Such catalytic systems can improve conversion rates and para-selectivity for certain substrates. researchgate.net The reaction conditions, including solvent and catalyst, can significantly influence the isomer ratios in the nitration of halobenzenes. researchgate.net Continuous flow microreactor systems have also been developed for nitration reactions to allow for better control over reaction parameters and improve safety for highly exothermic processes. beilstein-journals.org The optimization of factors like residence time, temperature, and reagent concentrations is key to achieving high conversion and selectivity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the presence of a strongly deactivating nitro group ortho and para to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack. This section explores the SNAr reactions of this compound, focusing on its reactions with amines and anilines and the mechanistic principles governing these transformations.

Reactions with Substituted Amines and Anilines to Form Analogues

The fluorine atom in this compound serves as an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles, including primary and secondary amines, as well as substituted anilines. These reactions proceed via the addition-elimination mechanism, where the nucleophilic amine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the corresponding N-substituted derivative.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride generated. The choice of solvent and reaction temperature can influence the reaction rate and yield. The reactivity of the amine nucleophile is also a key factor, with more basic and less sterically hindered amines generally exhibiting higher reactivity.

Below is a table illustrating the types of analogues that can be formed through SNAr reactions of this compound with various amines and anilines.

| Nucleophile | Product |

| Morpholine (B109124) | (4-morpholino-3-nitrophenyl)methanamine |

| Piperidine | (3-nitro-4-(piperidin-1-yl)phenyl)methanamine |

| Aniline (B41778) | (3-nitro-4-(phenylamino)phenyl)methanamine |

| 4-Methylaniline | (4-((4-methylphenyl)amino)-3-nitrophenyl)methanamine |

These reactions are instrumental in the synthesis of a diverse array of analogues with potential applications in medicinal chemistry and materials science. For instance, the reaction of p-fluoronitrobenzene with morpholine is a key step in the synthesis of 4-(4-nitrophenyl)morpholine, a precursor to pharmacologically active compounds. google.com

Influence of Leaving Groups and Activating Groups on SNAr Mechanisms

The efficiency of SNAr reactions is profoundly influenced by the nature of both the leaving group and the activating groups on the aromatic ring. imperial.ac.uk In this compound, the fluorine atom and the nitro group play crucial and distinct roles.

Leaving Group Effects: The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. nih.gov This "element effect" is attributed to the rate-determining step of the SNAr mechanism, which is the initial nucleophilic attack to form the Meisenheimer complex. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate. stackexchange.com Although fluoride is a poor leaving group in terms of its ability to depart, this step is typically fast and not rate-limiting in SNAr reactions. nih.govstackexchange.com

Activating Group Effects: The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), is essential for the activation of the aromatic ring towards nucleophilic attack. imperial.ac.ukresearchgate.net For SNAr to proceed efficiently, the activating group must be positioned ortho or para to the leaving group. In this compound, the nitro group is para to the fluorine atom. This positioning allows for the effective delocalization and stabilization of the negative charge that develops in the Meisenheimer intermediate through resonance. The nitro group's ability to withdraw electron density from the ring reduces the activation energy for the initial nucleophilic attack, thus accelerating the reaction.

Derivatization and Functional Group Interconversions of the Chemical Compound and its Analogues

The functional groups present in this compound and its SNAr-derived analogues, namely the nitro group and the primary amine, offer versatile handles for further chemical modifications. This section focuses on the reduction of the nitro group to an amino functionality, a common and important transformation.

Reduction of Nitro Groups to Amino Functionalities

The conversion of the nitro group to a primary amine is a key transformation that significantly alters the electronic and chemical properties of the molecule, opening up new avenues for derivatization. This reduction can be achieved through various methods, broadly classified into catalytic hydrogenation and chemical reduction strategies. google.comresearchgate.net

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. google.com This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. nih.govgoogle.com

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures. The choice of catalyst and reaction conditions can be optimized to achieve selective reduction of the nitro group without affecting other functional groups in the molecule. For example, the reduction of 4-(4-nitrophenyl)-3-morpholinone to 4-(4-aminophenyl)-3-morpholinone is effectively carried out using a palladium on carbon catalyst with hydrogen in an aliphatic alcohol. google.com

Table of Catalytic Hydrogenation Conditions for Nitro Group Reduction:

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Room temperature, 1-4 atm H₂ |

| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Room temperature, 1-3 atm H₂ |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Room temperature to 50°C, high pressure H₂ |

Chemical reduction provides an alternative to catalytic hydrogenation and is particularly useful when certain functional groups are sensitive to hydrogenation conditions. A variety of chemical reducing agents can be employed for the conversion of nitroarenes to anilines. google.comresearchgate.net

Commonly used chemical reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and metal salts like tin(II) chloride (SnCl₂). google.com Sodium dithionite (B78146) (Na₂S₂O₄) and sodium sulfite (B76179) are also effective for this transformation. google.com

The choice of the reducing agent and reaction conditions depends on the specific substrate and the presence of other functional groups. For instance, tin(II) chloride is a mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities. The synthesis of 4-(4-aminophenyl)-3-morpholinone has been achieved using tin chloride as the reducing agent. google.com

Table of Chemical Reducing Agents for Nitro Group Reduction:

| Reducing Agent | Solvent | Typical Conditions |

| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water, Ethanol | Reflux |

| Sodium Dithionite (Na₂S₂O₄) | Water, Methanol | Room temperature to reflux |

| Sodium Sulfite (Na₂S₂O₄) | Water | Reflux |

Amide and Imine Formation Reactions Involving the Amine Moiety

The primary amine group of this compound is a key functional group that readily participates in amide and imine formation reactions. These reactions are fundamental in the synthesis of a wide array of more complex molecules.

Amide Formation:

Amide bonds are crucial linkages in many biologically active molecules and pharmaceutical compounds. nih.gov The formation of an amide from this compound typically involves its reaction with a carboxylic acid or a derivative thereof, such as an acyl chloride or anhydride. These reactions are often facilitated by coupling agents or proceed under conditions that activate the carboxylic acid. nih.govorganic-chemistry.org The general scheme for amide formation involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group.

A variety of methods can be employed for amide synthesis, including the use of N-acylbenzotriazoles which can efficiently acylate amines in aqueous conditions. organic-chemistry.org Another approach involves the use of potassium acyltrifluoroborates with a chlorinating agent in an aqueous environment, which is effective at an acidic pH. organic-chemistry.org The choice of solvent and temperature can significantly influence the reaction's efficiency. For instance, solvents like acetonitrile (B52724) and elevated temperatures have been shown to promote efficient amide formation. nih.gov

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| This compound | Carboxylic Acid | N-((4-Fluoro-3-nitrophenyl)methyl)amide | Requires activating/coupling agent. nih.gov |

| This compound | Acyl Chloride | N-((4-Fluoro-3-nitrophenyl)methyl)amide | Generally high-yielding. |

Imine Formation:

Imines, also known as Schiff bases, are formed through the reaction of a primary amine with an aldehyde or a ketone. lumenlearning.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comnih.gov The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed. nih.gov The pH of the reaction medium is a critical parameter, with optimal rates often observed around a pH of 5. lumenlearning.com At this pH, there is sufficient acid to protonate the hydroxyl intermediate, facilitating its removal as water, without excessively protonating the amine reactant, which would reduce its nucleophilicity. lumenlearning.com

The mechanism of imine formation proceeds through a few key steps:

Nucleophilic addition: The amine attacks the carbonyl carbon of the aldehyde or ketone. lumenlearning.comlibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. lumenlearning.comlibretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst. lumenlearning.comlibretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. lumenlearning.comlibretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. lumenlearning.comlibretexts.org

Imines are valuable intermediates in organic synthesis and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. masterorganicchemistry.com

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|---|---|---|

| This compound | Aldehyde | Imine (Schiff Base) | Acid catalysis, removal of water. lumenlearning.comnih.gov |

Formation of Azide (B81097) Derivatives for Advanced Applications

The conversion of this compound to its corresponding azide derivative, 4-fluoro-3-nitrophenyl azide (also known as 1-fluoro-2-nitro-4-azidobenzene or FNAB), opens up a range of advanced applications, particularly in the fields of bioconjugation and materials science. nih.gov This transformation is typically achieved through a diazotization reaction of the primary amine, followed by treatment with an azide source, such as sodium azide. chemicalbook.com

The resulting aryl azide is a photoactive compound. nih.gov Upon exposure to ultraviolet light, it generates a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including insertion into C-H and N-H bonds, making it an excellent tool for covalently modifying inert polymer surfaces and for photoaffinity labeling of biomolecules. nih.gov This property is exploited for the immobilization of various biomolecules, including antibodies, enzymes, and DNA aptamers, onto surfaces for applications in biochemical assays and diagnostics. nih.gov

Table 3: Properties of 4-Fluoro-3-nitrophenyl Azide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 28166-06-5 | ereztech.comchemicalbook.com |

| Molecular Formula | C6H3FN4O2 | ereztech.com |

| Molecular Weight | 182.11 g/mol | ereztech.com |

| Appearance | Orange powder or needles | ereztech.comprochemonline.com |

| Melting Point | 54-56 °C | ereztech.comprochemonline.com |

Advanced Synthetic Strategies for the Chemical Compound and its Derivatives

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. Advanced strategies like continuous flow synthesis and the application of green chemistry principles are being increasingly adopted for the production of this compound and its derivatives.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. researchgate.net This technology involves pumping reactants through a network of tubes or microreactors, where the reaction occurs. researchgate.net The continuous nature of the process allows for the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately in the next reaction step. researchgate.net

Table 4: Advantages of Continuous Flow Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes and in-situ generation of hazardous intermediates minimize risks. | researchgate.netyoutube.com |

| Improved Control | Precise control over temperature, pressure, and residence time leads to better selectivity and yield. | researchgate.net |

| Increased Efficiency | Higher throughput and potential for automation can reduce production time and costs. | youtube.com |

| Scalability | Scaling up production is often simpler and more predictable than with batch reactors. | youtube.com |

Green Chemistry Principles in the Synthesis of Related Compounds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, safer solvents, and energy-efficient processes.

In the context of synthesizing compounds structurally related to this compound, green chemistry principles are being actively explored. A notable example is the use of water as a solvent in certain synthetic steps. Water is an environmentally benign solvent that can also help mitigate the risks of thermal runaway reactions. youtube.com The development of catalytic systems that are water-soluble and cost-effective, such as sodium tungstate (B81510) dihydrate, further contributes to the greening of synthetic processes. youtube.com

The shift towards continuous flow chemistry itself aligns with green chemistry principles by improving energy efficiency and process safety. youtube.com By minimizing waste and avoiding the use of hazardous reagents where possible, the environmental impact of chemical manufacturing can be significantly reduced.

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Nitrophenyl Methanamine

Nucleophilic Reactivity of the Amine Moiety of the Chemical Compound

The primary amine group in (4-Fluoro-3-nitrophenyl)methanamine is a key center of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.

Reaction with Electrophilic Centers and Formation of Covalent Bonds

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a potent nucleophile, attacking electron-deficient centers to form new covalent bonds. This reactivity is fundamental to its use as a building block in organic synthesis. For instance, it can react with acylating agents, alkylating agents, and other electrophiles.

While specific data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous substituted benzylamines. These amines are known to undergo N-alkylation and N-acylation reactions. For example, benzylamines react with various electrophiles to yield substituted products in high yields. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is expected to slightly reduce the nucleophilicity of the amine compared to unsubstituted benzylamine (B48309), but it remains a reactive functional group.

Table 1: Representative Nucleophilic Reactions of Substituted Benzylamines

| Electrophile | Reagent Type | Product Type | Potential Application |

| Acyl Chloride | Acylation | Amide | Synthesis of bioactive molecules |

| Alkyl Halide | Alkylation | Secondary/Tertiary Amine | Intermediate for complex amine synthesis |

| Aldehyde/Ketone | Reductive Amination | Substituted Amine | Pharmaceutical and agrochemical synthesis |

| Isocyanate | Addition | Urea (B33335) | Synthesis of biologically active ureas |

Ring-Closure Reactions to Form Heterocyclic Structures

A significant application of the nucleophilic character of the amine in this compound is its use in the synthesis of heterocyclic compounds. The aminomethyl group can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

For example, substituted benzylamines are key precursors in the synthesis of quinazolines and benzodiazepines. In the synthesis of quinazolines, a benzylamine can react with a 2-aminobenzaldehyde (B1207257) or a related derivative, where the amine first acts as a nucleophile and subsequent cyclization and aromatization lead to the quinazoline (B50416) core.

Similarly, the synthesis of benzodiazepines can involve the reaction of a suitably substituted aminobenzophenone with an amino acid derivative or a similar building block. While direct examples involving this compound are not readily found, its structural motifs are present in precursors for such syntheses. For instance, the synthesis of triazolobenzodiazepines has been achieved from related benzodiazepine-2-thiones and aromatic acid hydrazides. nih.govmdpi.com

Table 2: Potential Heterocyclic Systems from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Significance |

| Quinazolines | Reaction with 2-acyl- or 2-cyano-anilines followed by cyclization | Core structure in many pharmaceuticals |

| Benzodiazepines | Reaction with 2-aminobenzophenones or related structures | Important class of psychoactive drugs |

| Isoquinolines | Pictet-Spengler or Bischler-Napieralski type reactions | Alkaloid synthesis and medicinal chemistry |

Electrophilic Aromatic Reactivity of the Phenyl Ring in Substituted Analogues

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. However, the directing effects of the substituents play a crucial role in any potential substitution reactions.

Substitution Patterns and Directing Effects of Functional Groups

The substituents on the phenyl ring dictate the regioselectivity of electrophilic attack. The directing effects are as follows:

-CH₂NH₂ (Aminomethyl group): This group is activating and ortho-, para-directing. However, under acidic conditions typical for many electrophilic aromatic substitutions, the amine will be protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.

-F (Fluoro group): The fluorine atom is deactivating due to its inductive effect but is ortho-, para-directing due to resonance.

-NO₂ (Nitro group): This is a strongly deactivating and meta-directing group.

Role of the Nitro Group in Electron Withdrawal and Reactivity Modulation of the Aromatic System

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has several significant consequences for the reactivity of this compound:

Deactivation of the Aromatic Ring: The nitro group significantly reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack.

Modulation of Amine Reactivity: The electron-withdrawing effect of the nitro group is transmitted through the aromatic ring to the aminomethyl group, reducing its basicity and nucleophilicity compared to an unsubstituted benzylamine.

Reaction Mechanisms of Key Transformations

The reactions of this compound proceed through well-established organic reaction mechanisms.

Nucleophilic Attack by the Amine: Reactions involving the amine moiety typically proceed via a standard nucleophilic addition or substitution mechanism. For example, in an acylation reaction, the nitrogen atom attacks the electrophilic carbonyl carbon of an acyl halide, followed by the elimination of the halide ion.

Electrophilic Aromatic Substitution: In the rare event of an electrophilic aromatic substitution, the mechanism involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.

Nucleophilic Aromatic Substitution (SNAᵣ): The displacement of the fluorine atom by a nucleophile would proceed via a two-step mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The departure of the fluoride (B91410) ion in the second step restores the aromaticity of the ring. The stability of the Meisenheimer complex is enhanced by the presence of the electron-withdrawing nitro group.

Mechanistic Pathways of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides activated by electron-withdrawing groups. In the case of this compound, the nitro group (—NO₂) ortho to the fluorine atom powerfully activates the ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride ion, which is a competent leaving group in this context, a scenario contrary to its typical behavior in aliphatic systems. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions of activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org The initial step involves the attack of a nucleophile on the carbon atom bearing the leaving group (fluorine). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The electron-withdrawing nature of the nitro group is paramount for this stabilization. Substituents at the ortho and para positions to the leaving group are most effective in this role. masterorganicchemistry.com In the second step of the mechanism, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Recent research has also explored the possibility of concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state without the formation of a distinct Meisenheimer intermediate. nih.gov Computational studies on related systems, such as the reaction of pentafluoropyridine (B1199360) with phenolates, have supported a concerted mechanism under certain conditions. nih.gov However, for highly activated systems like those containing nitro groups, the stepwise mechanism involving a Meisenheimer complex is often favored.

Photo-activation Mechanisms of Azide (B81097) Derivatives

The conversion of the amine group in this compound to an azide group (—N₃) introduces photoreactive properties. Aryl azides are well-known precursors to highly reactive nitrenes upon photolysis. The photo-activation of azide derivatives of this compound is of significant interest for applications such as photoaffinity labeling and surface modification.

Upon irradiation with UV light, the azide derivative, for instance, 4-azido-3-nitrobenzylamine, is expected to undergo photolysis to generate a highly reactive nitrene intermediate. The mechanism of this photo-activation is complex and can proceed through different electronic states. The photolysis of β-azido propiophenone (B1677668) derivatives has been shown to selectively form triplet alkyl nitrenes. researchgate.net These triplet nitrenes are persistent intermediates that can undergo various reactions, including dimerization. researchgate.net

The specific pathway for the azide derivative of this compound would involve the absorption of a photon, leading to an excited state of the azide. This is followed by the extrusion of a molecule of nitrogen gas (N₂) to form the corresponding nitrene. The reactivity of the generated nitrene is then dictated by its electronic state (singlet or triplet) and the surrounding environment. Singlet nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as cycloaddition reactions. Triplet nitrenes typically exhibit radical-like reactivity, such as hydrogen atom abstraction.

The presence of the nitro group on the aromatic ring can also influence the photochemical process. Studies on related compounds provide insights into the potential mechanistic pathways.

Applications in Advanced Organic and Material Synthesis Utilizing 4 Fluoro 3 Nitrophenyl Methanamine

Building Blocks for Complex Molecular Architectures

The strategic placement of functional groups on the (4-fluoro-3-nitrophenyl)methanamine backbone makes it an ideal starting material for synthesizing intricate molecular frameworks. The primary amine allows for nucleophilic additions and condensations, while the nitro and fluoro groups can be used to tune the electronic properties of the molecule or participate in further transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. The primary amine functionality of this compound makes it an excellent candidate for several well-known MCRs. Its incorporation can introduce the fluoronitrophenyl moiety into complex structures in a single step, which is particularly useful for generating libraries of compounds for screening purposes.

While specific examples in the literature detailing the use of this compound in MCRs are not extensively documented, its structure is suitable for reactions such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino carboxamide derivatives.

Table 1: Potential Multicomponent Reactions Utilizing this compound

| Reaction Name | Reactant Type | Key Reactants | Potential Product Class |

|---|---|---|---|

| Ugi Reaction | Amine | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |

| Passerini Reaction | (as a precursor) | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |

This table is based on the reactivity of the primary amine group and illustrates potential, rather than explicitly documented, applications in MCRs.

The functional groups of this compound make it a suitable scaffold for the development of bioconjugates and photoaffinity probes, which are essential tools in chemical biology for studying biomolecular interactions.

The primary amine of this compound provides a convenient attachment point for linker molecules. Through standard acylation or reductive amination reactions, the compound can be covalently attached to a variety of linker systems. These linkers can, in turn, be designed to react with specific functional groups on biomolecules, such as proteins or nucleic acids, effectively immobilizing the fluoronitrophenyl moiety onto a biological target or a solid support. The choice of linker chemistry is crucial for controlling the distance and flexibility between the core molecule and the biomolecule, which can be critical for its function.

The selective functionalization of biomolecules is of significant interest for both fundamental research and therapeutic applications. nih.gov The nitroaryl group present in this compound is a well-established precursor for photoaffinity labeling (PAL). Upon irradiation with UV light, the aromatic nitro group can be converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in the binding pocket of a target protein, allowing for the irreversible labeling and subsequent identification of binding partners.

Furthermore, the fluorine atom serves as a useful probe for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformational changes in biological systems without the background noise associated with ¹H NMR.

Synthesis of Bioconjugates and Photoaffinity Probes

Precursors for Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient routes to diverse heterocyclic libraries is a major focus of synthetic chemistry. This compound is a valuable precursor for such libraries, particularly for nitrogen-containing fused ring systems.

Benzimidazoles are a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid or its equivalent. nih.govimpactfactor.org

The synthetic utility of this compound in this context lies in its ability to be converted into a key diamine intermediate. The first step is the chemical reduction of the nitro group to an amine, yielding (3-amino-4-fluorophenyl)methanamine. This molecule contains two amine groups in an ortho relationship: a primary aniline (B41778) amine and a primary benzylamine (B48309).

While not a traditional o-phenylenediamine, this ortho-aminobenzylamine can undergo cyclization reactions with various carbonyl-containing compounds. For instance, reaction with aldehydes or carboxylic acids can lead to the formation of fused seven-membered diazepine (B8756704) rings, resulting in tetrahydro nih.govdiazepino[1,2-a]benzimidazole derivatives. mdpi.com This strategy allows for the creation of diverse compound libraries by varying the carbonyl component used in the cyclization step.

The following table showcases examples of fluoro-benzimidazole derivatives synthesized through related methods, illustrating the structural diversity that can be achieved when building heterocyclic libraries. nih.gov

Table 2: Examples of Synthesized Fluoro-Benzimidazole Derivatives

| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 4-[5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)]benzohydrazide | 82% | 288.7 | C₂₁H₁₄F₂N₄O |

| 4-[5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)]benzohydrazide | 83% | 285.8 | C₂₂H₁₇FN₄O₂ |

Data sourced from a study on the synthesis of novel fluoro-benzimidazole derivatives. nih.gov

Triazole and Purine (B94841) Scaffolds: Building Blocks for Biologically Relevant Molecules

The structural motifs of triazole and purine are central to numerous biologically active compounds. The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of derivatives bearing these important heterocyclic systems.

The synthesis of 1,2,3-triazoles, often facilitated by "click chemistry," represents a powerful strategy for creating diverse molecular libraries. nih.govresearchgate.netorganic-chemistry.org The primary amine of this compound can be readily converted to an azide (B81097) group. This transformation is a critical step, as the resulting (4-fluoro-3-nitrophenyl)methyl azide becomes a key partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comarkat-usa.org This reaction, known for its high efficiency and regioselectivity, allows for the straightforward linkage of the fluoronitrophenyl moiety to a wide variety of alkyne-containing molecules, yielding 1,4-disubstituted 1,2,3-triazoles. The presence of the fluorine atom and the nitro group on the phenyl ring can significantly influence the electronic properties and biological activity of the final triazole derivatives.

In the realm of purine synthesis, the de novo pathways often involve the construction of a pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring. nih.govutah.eduyoutube.comyoutube.com The this compound can serve as a synthon for portions of the purine core. For instance, after suitable modification, the benzylamine portion can be incorporated into the pyrimidine ring structure. The inherent functionalities of the molecule, particularly the amine group, provide a handle for cyclization reactions that are fundamental to building the purine scaffold.

| Scaffold | Synthetic Approach | Role of this compound | Key Reaction |

|---|---|---|---|

| 1,2,3-Triazole | Click Chemistry | Precursor to (4-fluoro-3-nitrophenyl)methyl azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mdpi.comarkat-usa.org |

| Purine | De Novo Synthesis | Synthon for pyrimidine ring component | Cyclization reactions involving the amine functionality |

Phenazine (B1670421) and Isoalloxazine Systems: Access to Redox-Active Heterocycles

Phenazines and isoalloxazines are classes of nitrogen-containing heterocyclic compounds renowned for their redox activity and have found applications in areas ranging from medicinal chemistry to materials science. The synthesis of these complex ring systems can be approached using precursors derived from this compound.

The construction of the phenazine core often involves the oxidative cyclization of ortho-diaminobenzene derivatives. A plausible synthetic route to phenazine derivatives from a related starting material, 4-fluoro-3-nitroaniline (B182485), has been described. researchgate.netnih.govresearcher.life This involves the reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative, which can then undergo oxidative condensation to form the phenazine skeleton. While not a direct starting material, this compound can be chemically transformed into the necessary ortho-diamine precursor.

Similarly, the synthesis of isoalloxazines, also known as flavins, typically proceeds through the condensation of an ortho-phenylenediamine with a pyrimidine derivative like alloxan (B1665706). scielo.brnih.gov By reducing the nitro group of a suitable 4-fluoro-3-nitrophenyl precursor, the required ortho-diamine can be generated. For example, the reaction of resin-bound diamino compounds with alloxan monohydrate has been shown to yield isoalloxazines. scielo.br The fluorine substituent on the resulting isoalloxazine ring can modulate its electronic properties and, consequently, its redox potential and biological interactions.

| Target System | General Synthetic Strategy | Key Intermediate Derivable from this compound Moiety | Key Reaction Type |

|---|---|---|---|

| Phenazine | Oxidative cyclization of ortho-diaminobenzenes | Substituted 1,2-diaminobenzene | Oxidative Condensation |

| Isoalloxazine | Condensation of ortho-phenylenediamines with pyrimidine derivatives (e.g., alloxan) | Substituted 1,2-diaminobenzene | Cyclocondensation scielo.br |

Chemical Modification of Advanced Materials

The unique electronic and reactive properties of this compound make it a compelling candidate for the chemical modification of advanced materials, enabling the tuning of their surface properties and the integration of new functionalities.

Surface Functionalization of Carbon Nanomaterials

The covalent functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs), is a crucial step in tailoring their properties for specific applications. One of the most effective methods for attaching organic molecules to the surface of CNTs is through the reaction with diazonium salts. The primary amine group of this compound can be readily converted into a diazonium salt in the presence of a nitrite (B80452) source and acid.

The resulting 4-fluoro-3-nitrophenyldiazonium salt can then be used to functionalize CNTs. researchgate.netresearchgate.netnih.govworktribe.com This process typically involves the reduction of the diazonium salt at the CNT surface, which generates a highly reactive aryl radical. This radical then forms a covalent bond with a carbon atom on the nanotube's sidewall or defect site. This grafting of 4-fluoro-3-nitrophenyl groups onto the carbon surface can significantly alter the electronic properties of the nanotubes. The strong electron-withdrawing nature of the nitro group can induce p-doping in the CNTs, thereby modifying their conductivity. Furthermore, the presence of the fluorine atom provides an additional site for further chemical modification.

Integration into Polymer Systems for Specific Properties

The incorporation of this compound into polymer structures can impart specific and desirable properties to the resulting materials. The primary amine functionality allows it to be used as a monomer or a modifying agent in the synthesis of various polymers, such as polyamides and polyimides.

For instance, this compound can be reacted with diacyl chlorides to form polyamides. The resulting polymers would contain the fluoronitrophenyl moiety as a pendant group along the polymer backbone. The presence of the polar nitro group and the fluorine atom can enhance the thermal stability, modify the solubility, and influence the dielectric properties of the polymer. These modified properties could be advantageous for applications in high-performance films, coatings, and electronic components. The synthesis of fluorinated aromatic amino acids and their incorporation into larger structures is a known strategy to create materials with unique characteristics. beilstein-journals.org

Computational and Theoretical Studies on 4 Fluoro 3 Nitrophenyl Methanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (4-fluoro-3-nitrophenyl)methanamine and its derivatives. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of a molecule's reactivity and interaction with other molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of organic molecules. For derivatives of this compound, DFT calculations, often using the B3LYP method with a suitable basis set like 6-311G**, are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. semanticscholar.orgmdpi.com

In related compounds, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT has been used to analyze molecular structures, spectroscopic properties, and charge distributions. nih.gov The presence of electron-withdrawing groups like the nitro (-NO2) and fluoro (-F) groups significantly influences the electronic landscape of the molecule. The molecular electrostatic potential (MEP) analysis, a feature of DFT studies, often reveals that the nitro group and other electronegative atoms are centers for electrophilic attack. nih.gov

Table 1: Selected Quantum Chemical Descriptors Calculated using DFT for Related Nitrophenyl Compounds

| Descriptor | Definition | Typical Inferred Values/Trends for this compound Derivatives |

| Hardness (η) | Resistance to change in electron distribution. | Moderate to high, indicating good stability. |

| Softness (S) | The reciprocal of hardness, indicating reactivity. | Lower values suggest greater stability. |

| Electronegativity (χ) | The power of an atom to attract electrons. | High, influenced by the fluoro and nitro groups. |

| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. | Expected to be high, indicating a propensity to act as an electrophile. nih.gov |

This table is generated based on typical findings for structurally similar compounds and represents inferred trends for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For derivatives containing the nitrophenyl moiety, the HOMO is typically distributed over the phenyl ring and the amino group, while the LUMO is often localized on the nitro group, reflecting its strong electron-withdrawing nature. This distribution dictates how the molecule interacts with other species. For instance, the HOMO's location suggests where the molecule will act as an electron donor in a reaction, while the LUMO's location indicates the most likely site for nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Properties and Their Implications

| Property | Description | Inferred Implications for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Determines the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Determines the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower stability. The presence of both activating (aminomethyl) and deactivating (nitro, fluoro) groups suggests a moderate gap. |

This table is based on general principles of FMO theory and findings for related aromatic nitro compounds.

Molecular Dynamics Simulations and Conformational Analysis of Related Structures

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of this compound derivatives. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational modeling plays a vital role in modern SAR analysis by providing a rational basis for designing more potent and selective compounds.

For derivatives of this compound, computational SAR studies would likely focus on how modifications to the phenyl ring, the nitro group, the fluoro substituent, and the methanamine side chain affect the molecule's interaction with a biological target. For example, the position and nature of substituents on the phenyl ring can dramatically alter binding affinity and activity. The fluoro and nitro groups, with their specific electronic and steric properties, are expected to be critical for defining the molecule's activity. Docking-based SAR analyses on similar scaffolds, such as 3-phenylcoumarins, have shown how different substituents influence inhibitory activity against enzymes like monoamine oxidase B. frontiersin.org

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound, as well as the structures and energies of the transition states. This information is invaluable for understanding reaction mechanisms and for optimizing synthetic routes. For instance, the synthesis of a related compound, (4-Fluoro-3-nitrophenyl)(phenyl)methanone, involves the reaction of 4-fluoro-3-nitrobenzoyl chloride with benzene (B151609), a process that can be modeled to understand its energetic profile.

Theoretical calculations can elucidate the step-by-step mechanism of a reaction, identifying intermediates and the energy barriers that must be overcome. This can help in predicting the feasibility of a proposed synthetic step and in identifying potential side reactions.

Protein-Ligand Interactions and Docking Studies of Bioactive Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's action.

For bioactive derivatives of this compound, docking studies can identify key interactions with the amino acid residues in the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in studies of related nitroaromatic compounds, the nitro group is often found to form crucial hydrogen bonds or electrostatic interactions with the protein target. nih.gov The fluoro group can also participate in specific interactions, influencing binding affinity.

Docking studies on inhibitors of enzymes like monoamine oxidase B have revealed the importance of specific functional groups in establishing strong binding. frontiersin.org Similarly, docking of phosphate (B84403) derivatives of betulinic acid against the HIV-1 capsid protein has shown how specific chemical modifications can enhance binding affinity through increased interactions. nih.gov For derivatives of this compound, docking studies would be instrumental in predicting their potential as inhibitors of various enzymes or as ligands for specific receptors.

Biological and Medicinal Chemistry Research Involving Derivatives of 4 Fluoro 3 Nitrophenyl Methanamine

Development of Enzyme Inhibitors from Derivatives of the Chemical Compound

The unique electronic and structural features of (4-fluoro-3-nitrophenyl)methanamine, including the presence of a fluorine atom and a nitro group, make its derivatives interesting candidates for the design of enzyme inhibitors. These substituents can influence the binding affinity and selectivity of the molecules for the active sites of various enzymes.

Acetohydroxyacid Synthase (AHAS) Inhibitors

Acetohydroxyacid synthase (AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it a key target for the development of herbicides. While direct studies on this compound derivatives as AHAS inhibitors are not extensively documented, research into structurally related N-nitrophenyl derivatives has provided valuable insights. researchgate.netnih.gov

A study focused on two series of N-nitrophenyl derivatives, designated as type-A and type-B, which were designed based on the active site of the AHAS enzyme. researchgate.net The findings revealed that the type-B compounds, characterized by specific structural features, exhibited significantly improved inhibitory activity against the AHAS enzyme compared to the type-A compounds. researchgate.net The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, for most of the type-B compounds against the AHAS enzyme were in the range of 25-177 μM. researchgate.netnih.gov This research underscores the potential of the nitrophenyl moiety, a key feature of this compound, in the design of effective AHAS inhibitors. researchgate.net

Table 1: Inhibitory Activity of N-Nitrophenyl Derivatives against AHAS

| Compound Type | IC50 Range (µM) against AHAS |

| Type-B | 25 - 177 |

| Data sourced from a study on N-nitrophenyl derivatives as AHAS inhibitors. researchgate.netnih.gov |

RIP1 Kinase Inhibitors

Receptor-interacting protein 1 (RIP1) kinase is a crucial mediator of cellular necroptosis, a form of programmed cell death, and inflammation. As such, it has emerged as a significant target for the development of treatments for a variety of inflammatory and neurodegenerative diseases. nih.govnih.gov The inhibition of RIP1 kinase can prevent the downstream signaling that leads to cell death and inflammation. nih.gov

Despite the therapeutic potential of RIP1 kinase inhibitors, a review of the available scientific literature did not yield specific studies on the development of inhibitors directly derived from this compound. While the broader field of RIP1 kinase inhibitor research is active, with numerous small molecule inhibitors being investigated, the exploration of this specific chemical class in this context appears to be limited or not publicly documented. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of these enzymes are used in the treatment of neurological conditions like depression and Parkinson's disease. The structural features of this compound derivatives make them potential candidates for MAO inhibition.

Research into various classes of compounds has demonstrated the potential for MAO inhibition. For instance, a series of naphthamide derivatives were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. mdpi.com One of the most potent compounds in this series exhibited an IC50 value of 0.294 μM for MAO-A, while another showed an IC50 of 0.519 μM for MAO-B. mdpi.com Similarly, studies on 3-phenylcoumarin (B1362560) derivatives have identified compounds with high potency and selectivity for MAO-B, with one derivative showing an IC50 value as low as 0.001 μM. Furthermore, computational studies on acefylline (B349644) derivatives have also explored their potential as MAO-B inhibitors.

Table 2: Inhibitory Activity of Various Derivatives against MAO-A and MAO-B

| Compound Class | Target | IC50 (µM) |

| Naphthamide Derivative | MAO-A | 0.294 |

| Naphthamide Derivative | MAO-B | 0.519 |

| 3-Phenylcoumarin Derivative | MAO-B | 0.001 |

| Data compiled from studies on various MAO inhibitors. mdpi.com |

Alpha-Glucosidase and Alpha-Amylase Inhibitors

Alpha-glucosidase and alpha-amylase are key enzymes involved in the digestion of carbohydrates. Inhibitors of these enzymes can delay the absorption of glucose, making them valuable therapeutic agents for managing type 2 diabetes.

While direct studies on this compound derivatives are not prominent, research on related heterocyclic compounds has shown significant promise. For example, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives demonstrated potent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 5.44 to 50.45 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 μM). mdpi.com Similarly, synthesized flavonoid derivatives also exhibited strong inhibitory effects against α-glucosidase, with IC50 values between 15.71 and 42.06 μM. researchgate.net

In the context of α-amylase inhibition, pyrazole-linked hydrazide-hydrazone derivatives have shown excellent activity, with IC50 values ranging from 29.08 to 160.70 μM, compared to acarbose (IC50 = 126.50 μM).

Table 3: Inhibitory Activity of Various Derivatives against Alpha-Glucosidase and Alpha-Amylase

| Compound Class | Enzyme | IC50 Range (µM) |

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | 5.44 - 50.45 |

| Flavonoid Derivatives | α-Glucosidase | 15.71 - 42.06 |

| Pyrazole-linked Hydrazide-Hydrazone Derivatives | α-Amylase | 29.08 - 160.70 |

| Data compiled from studies on various enzyme inhibitors. researchgate.netmdpi.com |

Exploration of Anticancer Agents Derived from the Chemical Compound

The development of novel anticancer agents is a primary focus of medicinal chemistry. The structural motif of this compound has been utilized as a building block for creating compounds with potential cytotoxic activity against various cancer cell lines.

Research into Schiff base derivatives has shown that the presence of a nitrophenyl group can contribute to their anticancer properties. For instance, a novel Schiff base derived from 4-nitrobenzaldehyde (B150856) exhibited cytotoxic activity against tongue squamous cell carcinoma fibroblasts (TSCCF) with an IC50 value of 446.68 µg/mL. mdpi.com Another study on enamide fluorinated-Schiff base derivatives found that some compounds were highly potent against the MCF-7 breast adenocarcinoma cell line, with IC50 values as low as 2.06 μM. researchgate.net These studies suggest that the core structure of this compound can be a valuable scaffold for designing new anticancer drugs. researchgate.netmdpi.com

Table 4: Cytotoxic Activity of Schiff Base Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | IC50 Value |

| Schiff Base from 4-Nitrobenzaldehyde | TSCCF | 446.68 µg/mL |

| Furfural Schiff Base Derivative | MCF-7 | 2.06 µM |

| Data sourced from studies on the cytotoxic effects of Schiff base derivatives. researchgate.netmdpi.com |

Mechanism-Based Studies of Apoptosis Induction

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that derivatives containing the nitrophenyl moiety can trigger this process.

Studies on novel Schiff bases have indicated that their cytotoxic effects are often mediated through the induction of apoptosis. mdpi.com Evidence for this includes the observation of apoptotic bodies and reduced cell numbers after treatment. mdpi.com The presence of the azomethine group (-HC=N-) in Schiff bases is often implicated in their anticancer mechanism. mdpi.com Furthermore, research on 4-aminobenzofuroxan derivatives has demonstrated that these compounds can induce both early and late apoptosis in M-HeLa cells, with one compound causing apoptosis in over 27% of cells at a concentration similar to its IC50 value. These findings highlight that derivatives incorporating the structural elements of this compound have the potential to act as pro-apoptotic anticancer agents. mdpi.com

Structure-Activity Relationships for Antineoplastic Activity

While direct structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available research, the impact of the key functional groups—fluoro and nitro—on antineoplastic activity has been investigated in other chemical series. These studies provide insights into the potential SAR for derivatives of this scaffold.

The presence of electron-withdrawing groups on a phenyl ring is a common feature in many anticancer agents. Research on novel urea (B33335) compounds has highlighted the importance of such substitutions for their anticancer activity. nih.gov A review of antimetastatic compounds has also emphasized the role of functional groups like fluoro and nitro in conferring antimigration and antiproliferation properties. nih.gov The positioning of these groups is crucial, as their activity can be influenced by their location on the aromatic ring and their interaction with other substituents. nih.gov

For instance, in a series of isocoumarin (B1212949) analogues, the presence of fluoro groups on the phenyl ring at the C-3 position was found to enhance the antimetastatic effect. nih.gov Similarly, studies on fluoroquinolone derivatives have shown that modifications at various positions of the quinolone ring, including the incorporation of fluorine, can significantly influence their cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net Specifically, fluorine substitution at certain positions has been shown to increase the activity of these compounds against mammalian topoisomerase II, a key enzyme in cancer proliferation. researchgate.net

Furthermore, research on rhodanine derivatives has demonstrated that the introduction of substituents at different positions on the rhodanine core can modulate their anticancer activity. mdpi.com These findings collectively suggest that the 4-fluoro-3-nitrophenyl moiety has the potential to be a valuable pharmacophore in the design of novel antineoplastic agents. The electron-withdrawing nature of both the fluorine atom and the nitro group can contribute to the molecule's ability to interact with biological targets, and modifications to the methanamine portion of the scaffold would likely lead to a range of activities.

Development of Antimicrobial and Antimalarial Agents from Derivatives

The (4-fluoro-3-nitrophenyl) scaffold has also been explored for its potential in developing agents to combat infectious diseases.

A notable area of investigation has been the synthesis of derivatives with antimicrobial properties, particularly against Mycobacterium tuberculosis. In one study, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity. mdpi.com This research demonstrated that the 2-phenoxy-N-phenylacetamide scaffold containing the 3-fluoro-4-nitrophenyl moiety is a promising starting point for the development of new antitubercular agents. mdpi.com

The synthesis of these derivatives involved the reaction of 2-(3-fluoro-4-nitrophenoxy)acetic acid with various substituted anilines. The resulting compounds were then tested for their in vitro activity against M. tuberculosis H37Rv. Several of the synthesized derivatives exhibited moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. mdpi.com The most potent compound in the series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, displayed an MIC of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain of M. tuberculosis. mdpi.com

Table 1: Antitubercular Activity of Selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound | Substituent on Phenylacetamide | MIC (μg/mL) against M. tuberculosis H37Rv |

| Derivative 1 | 2-nitrophenyl | 4 |

| Derivative 2 | 4-chlorophenyl | 16 |

| Derivative 3 | 4-fluorophenyl | 32 |

| Derivative 4 | Unsubstituted phenyl | 64 |

This table is a representation of data presented in the source and includes a selection of derivatives for illustrative purposes.

These findings indicate that the 3-fluoro-4-nitrophenoxy component is a key contributor to the observed antitubercular activity and that further structural modifications could lead to the development of more potent antimicrobial agents.

The development of new antimalarial drugs is a global health priority, and the exploration of novel chemical scaffolds is a key aspect of this effort. While direct studies on antimalarial derivatives of this compound are limited, research on related structures provides a rationale for their potential.

For example, a study focused on the synthesis and evaluation of 4'-fluoro and 4'-chloro analogues of the known antimalarial drug amodiaquine. nih.gov In this research, the modification of the 4-aminophenol (B1666318) part of amodiaquine, including the introduction of a fluorine atom, was investigated to improve its safety profile while maintaining potent antimalarial activity. nih.gov The resulting 4'-fluoro-N-tert-butylamodiaquine was identified as a promising candidate for further development, exhibiting potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This highlights the potential utility of the fluoro-substituted phenyl ring in the design of new antimalarial agents.

Although this study does not involve the exact this compound scaffold, it underscores the principle that the incorporation of a fluorine atom on the phenyl ring of an antimalarial pharmacophore can lead to compounds with desirable efficacy and safety profiles.

Bioactivity Profiling and Target Identification Research

The comprehensive biological activity and specific molecular targets of derivatives of this compound are not yet well-defined in the scientific literature. Bioactivity profiling is a crucial step in drug discovery that helps to elucidate the mechanism of action of a compound and to identify potential off-target effects. This process typically involves screening a compound against a broad panel of biological targets, such as enzymes and receptors.

For a compound like 4-Fluoro-3-nitrophenol, which shares the core substituted phenyl ring, its mechanism of action is thought to involve the inhibition of specific enzymes by binding to their active sites. The nitro group and the fluorine atom are believed to be critical for its binding affinity and specificity.

In the context of anticancer drug discovery, identifying the specific molecular targets of a compound is essential for its further development. For instance, the anticancer effects of fluoroquinolones have been linked to their ability to interfere with DNA topoisomerase II. researchgate.net For derivatives of this compound, target identification studies would be necessary to understand their mechanism of action and to guide further optimization of their structure to enhance efficacy and selectivity. Such studies could involve affinity chromatography, proteomics-based approaches, or computational modeling to predict potential binding partners. Without such dedicated research, the full therapeutic potential and the precise molecular mechanisms of this class of compounds remain to be fully elucidated.

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Nitrophenyl Methanamine

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods for (4-Fluoro-3-nitrophenyl)methanamine and its precursors is a key area of ongoing research. Traditional nitration processes often result in low yields and the formation of undesirable by-products. However, studies have shown that carrying out the nitration of p-fluoroaniline under anhydrous conditions can significantly improve the yield and purity of 4-fluoro-3-nitroaniline (B182485), a direct precursor to this compound. google.com This approach minimizes the formation of resinous by-products, making the process more commercially viable. google.com

Further advancements include the use of novel catalytic systems. For instance, a silica-KF composite has been developed for the fluorination of aromatic compounds. researchgate.net This reagent, with potassium cations entrapped in a silica (B1680970) matrix and fluoride (B91410) anions on the surface, facilitates regioselective fluorination of activated chlorinated aromatic substrates. researchgate.net Such innovative reagents could pave the way for more sustainable and selective syntheses of fluorinated nitroaromatic compounds.

| Synthetic Step | Traditional Method | Novel Approach | Key Advantage |

| Nitration of p-fluoroaniline | Nitration with a mixture of sulfuric and nitric acid in the presence of water | Anhydrous nitration conditions | Higher yield and purity, less by-product formation google.com |

| Fluorination | Conventional fluorinating agents | Silica-KF composite reagent | Enhanced regioselectivity and sustainability researchgate.net |

Exploration of New Chemical Transformations and Reactivity Profiles

The unique electronic properties of this compound, conferred by the electron-withdrawing fluoro and nitro groups, make it a versatile substrate for a variety of chemical transformations. The nitro group can be readily reduced to an amino group, opening pathways to a diverse range of derivatives. The fluorine atom can also be substituted by various nucleophiles, allowing for further functionalization.

A notable derivative, 4-fluoro-3-nitrophenyl azide (B81097) (FNAB), has shown significant promise as a photolinker for bioconjugation and surface functionalization. nih.gov Upon photo-irradiation, FNAB forms a highly reactive nitrene that can insert into inert C-H and N-H bonds, enabling the covalent immobilization of biomolecules onto various surfaces without the need for catalysts or prior surface modification. nih.gov This has significant implications for the development of biochemical assays, diagnostic tools, and functionalized materials. nih.gov

Design and Synthesis of Advanced Functional Materials Incorporating the Compound

The structural and electronic characteristics of this compound and its derivatives make them valuable building blocks for the creation of advanced functional materials. wiley.comresearchgate.net These materials find applications in diverse fields, from electronics to biomedicine. wiley.comresearchgate.net

For example, derivatives of this compound are being explored for their potential in developing novel polymers and coatings. The ability of FNAB to functionalize inert polymer surfaces opens up possibilities for creating materials with tailored surface properties, such as hydrophobicity or biocompatibility. nih.govresearchgate.net In a related context, hydrophobic silk-based biopolymers have been developed by chemically tethering perfluorocarbons to silk fibroin, resulting in materials that rival the hydrophobicity of Teflon. researchgate.net While not directly involving this compound, this highlights the trend of using fluorinated compounds to create advanced materials.

Furthermore, the incorporation of such compounds into the structure of organic light-emitting diodes (OLEDs) and other electronic materials is an active area of research. bldpharm.com The tunable electronic properties of these molecules can be harnessed to optimize the performance of electronic devices.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Science

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the fields of drug discovery and materials science. nih.govyoutube.comyoutube.com These computational tools are being increasingly employed to accelerate the identification of new drug candidates and the design of novel materials. nih.govyoutube.com